

An In-depth Technical Guide to Isonicotinamide 1-Oxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isonicotinamide 1-oxide*

Cat. No.: B022338

[Get Quote](#)

This technical guide provides a comprehensive overview of **isonicotinamide 1-oxide**, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's core chemical properties, detailed experimental protocols, and its relationship with relevant biological pathways.

Core Molecular Properties

Isonicotinamide 1-oxide, also known as 1-oxidopyridin-1-ium-4-carboxamide, is a pyridine derivative with significant research interest. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Weight	138.12 g/mol	[1] [2]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1] [2]
CAS Number	38557-82-3	[1] [2]
IUPAC Name	1-oxidopyridin-1-ium-4-carboxamide	[1]
Synonyms	4-Pyridinecarboxamide 1-Oxide	[1] [2]
XLogP3-AA	-1.3	[1]
Hydrogen Bond Donor Count	1	[1]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **isonicotinamide 1-oxide** and its precursor are outlined below. These protocols are based on established procedures for structurally similar compounds.

This protocol describes the hydrolysis of 4-cyanopyridine to yield the precursor, isonicotinamide, using a magnesium oxide catalyst to ensure high efficiency and minimize the formation of isonicotinic salts.^[3]

Materials:

- 4-cyanopyridine
- Magnesium oxide (MgO)
- Deionized water
- Autoclave
- Distillation apparatus

Procedure:

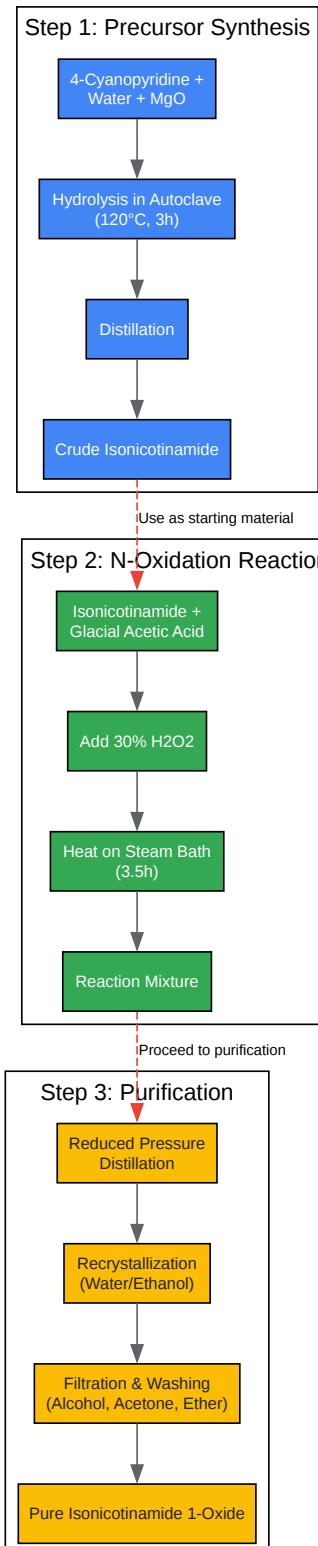
- Combine 100 parts of 4-cyanopyridine, 1 part of magnesium oxide, and 500 parts of water in a rocking autoclave.^[3]
- Heat the mixture at 120°C for 3 hours to facilitate partial hydrolysis.^[3]
- After the reaction, cool the mixture to room temperature.
- Perform a distillation of the resulting product at atmospheric pressure.
- The distillate will contain unreacted 4-cyanopyridine, which can be recovered.^[3]
- The residue will contain the crude isonicotinamide.^[3] The reaction should be terminated before the conversion of 4-cyanopyridine exceeds 75% to suppress the formation of isonicotinate.^[3]

This procedure is adapted from the synthesis of the related compound, nicotinamide-1-oxide. [4] It involves the N-oxidation of isonicotinamide using hydrogen peroxide in an acidic medium.

Materials:

- Isonicotinamide
- Glacial acetic acid (C.P.)
- 30% Hydrogen peroxide (H_2O_2)
- Ethyl alcohol
- Acetone
- Ether
- 2-L round-bottomed flask with ground-glass joint
- Steam bath
- Reduced pressure distillation apparatus

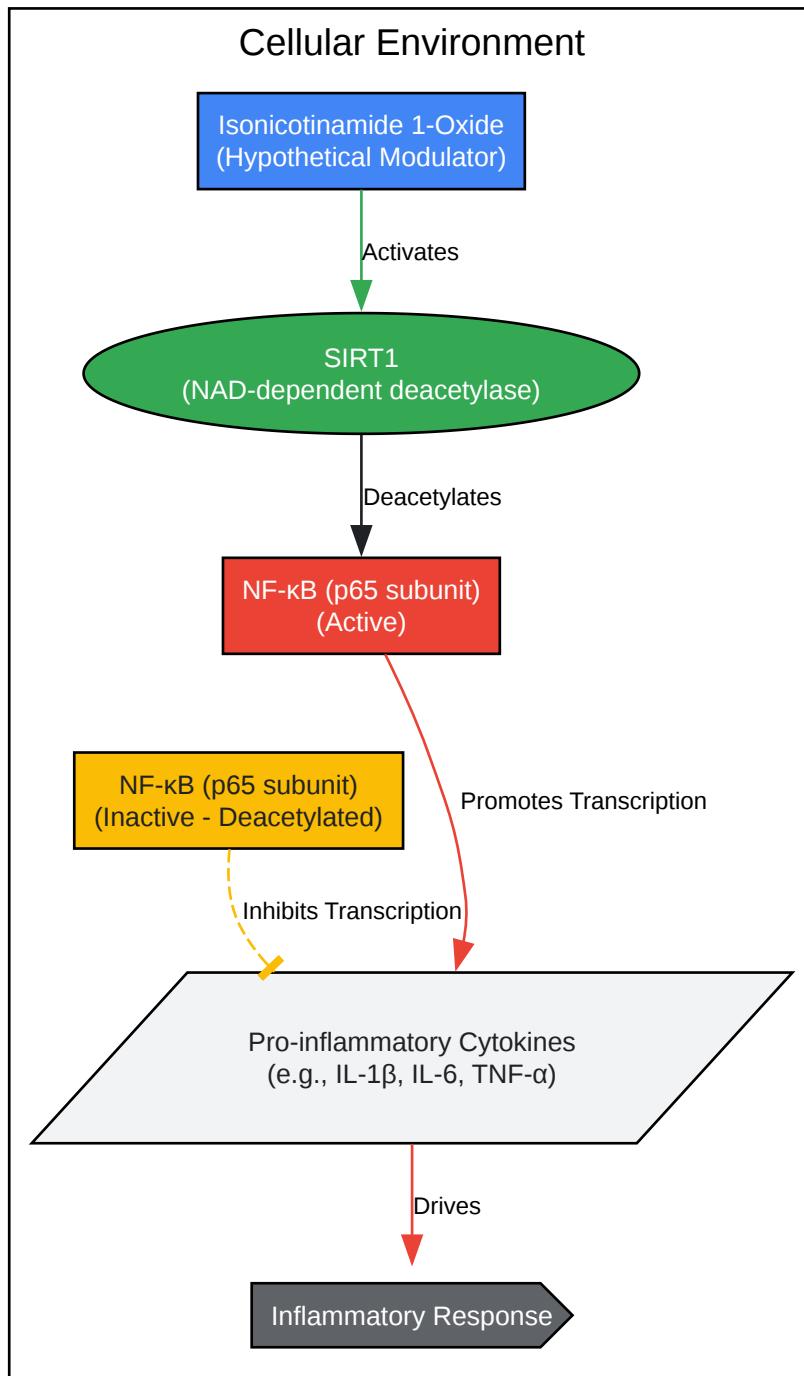
Procedure:


- In a 2-L round-bottomed flask, dissolve 0.82 moles of powdered isonicotinamide in 1 L of glacial acetic acid. Warm the mixture on a steam bath with occasional shaking until a clear solution is achieved.
- To this solution, add 1.39 moles of cold 30% hydrogen peroxide.
- Attach an air condenser to the flask and heat the mixture on a steam bath for 3.5 hours.[4]
- Concentrate the reaction mixture by distillation under reduced pressure (80–100 mm).[4]
- After distilling approximately 600–700 mL, dilute the mixture with 150–200 mL of distilled water and continue the distillation.[4]

- Continue the distillation almost to dryness, reducing the pressure to 20 mm near the end. The product will begin to separate, which may cause bumping.[4]
- Transfer the wet solid product to a 1-L Erlenmeyer flask. Wash the reaction flask with a small amount of distilled water and add the washings to the Erlenmeyer flask.
- Recrystallize the crude product by dissolving it in the minimum amount of boiling water. Remove the flask from the heat and add 50 mL of ethyl alcohol.[4]
- Allow the solution to cool slowly to room temperature, then cool to 5°C overnight to maximize crystal formation.
- Collect the solid product by filtration. Wash the crystals sequentially with cold alcohol, acetone, and finally ether.[4]
- Dry the purified **isonicotinamide 1-oxide** product in a vacuum desiccator.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for synthesis and a relevant biological signaling pathway.


Experimental Workflow for Isonicotinamide 1-Oxide Synthesis

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

The related compound, nicotinamide N-oxide, has been shown to attenuate inflammation by modulating the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.^[5] This diagram illustrates this known pathway, which serves as a potential mechanism of action for **isonicotinamide 1-oxide**.

Hypothetical Anti-inflammatory Pathway

[Click to download full resolution via product page](#)

SIRT1/NF-κB Anti-inflammatory Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isonicotinamide 1-oxide | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isonicotinamide 1-oxide [webbook.nist.gov]
- 3. US2904552A - Production of nicotinamide and isonicotinamide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isonicotinamide 1-Oxide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022338#isonicotinamide-1-oxide-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com